N-乙酰-D-半乳糖胺6-硫酸盐

描述

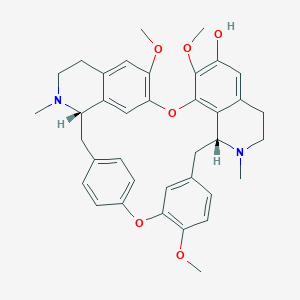

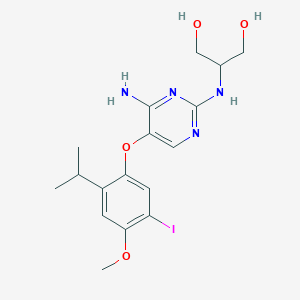

N-Acetyl-D-galactosamine 6-sulfate (GalNAc-6S) is used as a substrate to identify, differentiate, and characterize N-acetylgalactosamine sulfatase . It is used to study the rare autosomal recessive disorder Mucopolysaccharidosis IVA (MPS IVA) . This compound is encoded by the GALNS gene and is a lysosomal exohydrolase required for the degradation of the glycosaminoglycans keratan sulfate and chondroitin 6-sulfate .

Synthesis Analysis

The synthesis of N-Acetyl-D-galactosamine 6-sulfate involves several bioinformatics tools. The tertiary GALNS structure was modeled and used for molecular docking against galactose-6-sulfate, N-acetylgalactosamine-6-sulfate, keratan sulfate, chondroitin-6-sulfate, and the artificial substrate 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate .Molecular Structure Analysis

The molecular structure of N-Acetyl-D-galactosamine 6-sulfate has been analyzed using computational tools. Mutations in the GALNS enzyme can produce structural alterations and changes in ligand affinity .Chemical Reactions Analysis

The enzyme N-acetylgalactosamine-6-sulfatase catalyzes the chemical reaction of cleaving off the 6-sulfate groups of the N-acetyl-D-galactosamine 6-sulfate units of the macromolecule chondroitin sulfate and, similarly, of the D-galactose 6-sulfate units of the macromolecule keratan sulfate .Physical And Chemical Properties Analysis

The optimal pH values of the N-acetylgalactosamine-6-sulfate sulfatase and galactose-6-sulfate sulfatase activities are pH 3.8–4.0, and the Km values are 8 and 13 μM, respectively .科学研究应用

1. 粘多糖贮积症 IVA 的诊断和治疗应用

N-乙酰-D-半乳糖胺6-硫酸盐在粘多糖贮积症 IVA (MPS IVA) 的诊断和治疗中发挥着重要作用,MPS IVA 是一种罕见的遗传性疾病。它是 MPS IVA 患者中特定疾病硫酸软骨素积累的关键生物标志物。该化合物的丰度是 MPS IVA 的诊断依据,其定量对于疾病检测和监测酶替代疗法的疗效至关重要 (Lawrence et al., 2020)。

2. 在癌症和药物开发中的作用

N-乙酰-D-半乳糖胺6-硫酸盐参与蛋白质的 O-糖基化,这一过程与癌症的发展有关。使用 N-乙酰-D-半乳糖胺的酶 UDP-N-乙酰-D-半乳糖胺:多肽 N-乙酰半乳糖胺基转移酶-6 在多种类型的癌症中被上调。这表明在癌症生物标志物开发和作为新型抗癌疗法的靶点方面具有潜在应用 (Banford & Timson, 2016)。

3. 遗传学和分子生物学研究

N-乙酰-D-半乳糖胺6-硫酸盐是半乳糖/N-乙酰半乳糖胺/N-乙酰葡萄糖胺6-O-磺基转移酶基因家族的一部分。这些酶在软骨结构和淋巴细胞归巢等多种生物过程中发挥着至关重要的作用。了解这些基因的基因组组织和染色体定位有助于深入了解它们的功能作用和在遗传学研究中的潜在应用 (Hemmerich et al., 2001)。

4. 生化和生物医学研究

在生化研究中,N-乙酰-D-半乳糖胺6-硫酸盐是复杂糖蛋白和多糖合成的关键底物。对该化合物合成和修饰的研究有助于我们了解生化途径,并在生物医学应用中具有影响,例如药物递送系统和治疗剂的开发 (Santoyo-González et al., 2018)。

5. 在制药和营养保健品开发中的意义

对 N-乙酰-D-半乳糖胺6-硫酸盐和相关化合物的研究对制药和营养保健品行业具有重要意义。这包括开发治疗骨关节炎和骨关节病的药物,以及评估药品的质量和疗效 (Santos et al., 2017)。

安全和危害

未来方向

The introduction of N-acetylgalactosamine aided targeting technology has advanced the field profoundly and by now a dozen of N-acetylgalactosamine therapeutics for these indications have been approved for clinical use or have progressed to clinical trial stage 2 to 3 testing . This technology, in combination with major advances in oligonucleotide stability allows safe and durable intervention in targets that were previously deemed undruggable .

属性

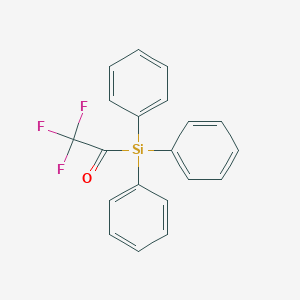

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFVEEAIYIOATH-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331482 | |

| Record name | N-Acetyl-D-galactosamine 6-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-galactosamine 6-sulfate | |

CAS RN |

157296-99-6 | |

| Record name | N-acetyl-beta-D-galactosamine 6-sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-D-galactosamine 6-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)